molecular formula C9H8BrN B2894767 3-Bromo-5-ethylbenzonitrile CAS No. 1369782-16-0

3-Bromo-5-ethylbenzonitrile

Cat. No.: B2894767
CAS No.: 1369782-16-0
M. Wt: 210.074
InChI Key: IERGMGNRJQZSLA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound like “3-Bromo-5-ethylbenzonitrile” can be analyzed using various techniques such as X-ray diffraction, electron diffraction, and spectroscopy .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like “this compound” can be analyzed using various techniques. These properties include molecular weight, hydrophobicity, hydrogen bonding, charge distribution, solubility, and permeability .

Scientific Research Applications

Herbicide Resistance and Detoxification

A study demonstrated the introduction of a bacterial gene encoding a nitrilase into plants, which conferred resistance to the herbicide bromoxynil by converting it to a less toxic metabolite. This approach represents a significant advancement in creating herbicide-resistant crops through genetic modification (Stalker, Mcbride, & Malyj, 1988).

Biotransformation and Environmental Degradation

Research on the anaerobic biodegradation of bromoxynil revealed its transformation under various conditions, indicating potential pathways for its environmental breakdown. The study detailed the reductive debromination of bromoxynil, which underscores the compound's susceptibility to microbial degradation in different anaerobic environments (Knight, Berman, & Häggblom, 2003).

Metabolic Studies in Plants and Microbes

Investigations into the metabolism of bromoxynil by various plants and microbes have provided insights into resistance mechanisms and degradation pathways. One study identified a strain of Klebsiella pneumoniae capable of metabolizing bromoxynil into a less harmful acid, utilizing the released ammonia as a nitrogen source. This research highlights the enzyme's specificity for bromoxynil and its potential applications in bioremediation strategies (Mcbride, Kenny, & Stalker, 1986).

Photodegradation and Environmental Fate

The study of bromoxynil's photodegradation in the presence of soil fulvic acids revealed insights into its environmental fate, highlighting how these acids influence the herbicide's breakdown under UV light. This research is crucial for understanding the persistence and mobility of such compounds in aquatic systems (Kochany, Choudhry, & Webster, 1990).

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. It’s important to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eye, and use personal protective equipment when handling chemicals .

Future Directions

The future directions for a compound like “3-Bromo-5-ethylbenzonitrile” would depend on its potential applications. For example, if it’s used in the synthesis of new materials or as a precursor for other compounds, future research might focus on improving its synthesis, understanding its reactivity, or exploring new applications .

Properties

IUPAC Name

3-bromo-5-ethylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN/c1-2-7-3-8(6-11)5-9(10)4-7/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IERGMGNRJQZSLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=C1)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 1,3-dibromo-5-ethylbenzene (2.7 g, 10.2 mmol), copper cyanide (0.916 g, 10.2 mmol), pyridine (1.65 mL, 20.5 mmol) in DMF (15 mL) was heated at 150° C. for 3 h. After cooling to r.t., the mixture was poured into a solution of H2O (30 mL) and ammonia (25% aq. Solution, 20 mL) and extracted with EtOAc. The combined organic layer was dried (MgSO4), filtered and concentrated in vacuo. The product was purified using flash chromatography on silica gel, gradient elution of 0-60% EtOAc in n-heptane. GCMS (CI) m/z 210 [M+1]+.
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2.7 g
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0.916 g
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1.65 mL
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15 mL
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20 mL
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30 mL
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Synthesis routes and methods II

Procedure details

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